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Compound of Interest

Compound Name: Angiotensin Il acetate

Cat. No.: B8117549

The journey to understanding Angiotensin Il began in 1898 when Robert Tigerstedt and his
student Per Bergman discovered that a substance extracted from rabbit kidneys, which they
named "renin," had a pressor (blood pressure-increasing) effect when injected into other
rabbits.[1][2] It took several decades to unravel the mechanism. In the 1930s, two independent
research groups, one led by Irvine Page in the United States and another by Eduardo Braun-
Menéndez in Argentina, found that renin was an enzyme.[3][4] They demonstrated that renin
acted on a plasma protein to produce the actual pressor agent.[1] This active substance was
initially called "angiotonin" or "hypertensin," and in 1958, the two groups agreed on the unified
name "angiotensin."

Further research revealed a two-step enzymatic process. Renin cleaves a liver-derived
precursor protein, angiotensinogen, to form the inactive decapeptide Angiotensin I. Angiotensin
| is then converted into the highly active octapeptide, Angiotensin Il, by the Angiotensin-
Converting Enzyme (ACE), which is found primarily in the lungs. This cascade, known as the
Renin-Angiotensin System (RAS), is a critical regulator of blood pressure and fluid balance.

The octapeptide sequence of Angiotensin Il is Asp-Arg-Val-Tyr-lle-His-Pro-Phe. Synthetic
Angiotensin Il is typically formulated as an acetate salt to improve its stability and solubility for
research and clinical use.
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Fig 1. The enzymatic cascade of the Renin-Angiotensin System (RAS).

Chemical Synthesis of Angiotensin Il Acetate

The synthesis of peptides like Angiotensin Il is predominantly achieved through Solid-Phase
Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is
the most common approach. This method involves building the peptide chain sequentially while
it is anchored to an insoluble polymer resin, simplifying the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)

This protocol outlines a standard manual procedure for the synthesis of Angiotensin Il (H-Asp-
Arg-Val-Tyr-lle-His-Pro-Phe-OH) on a 2-chlorotrityl chloride resin, which allows for the cleavage
of the final peptide with a C-terminal carboxylic acid.

Materials:
e Resin: 2-chlorotrityl chloride resin.

» Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-methyl-2-pyrrolidone
(NMP), Diisopropylethylamine (DIPEA), Piperidine, Diethyl ether.

e Amino Acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-lle-OH, Fmoc-
Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH. (Side-chain protecting
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groups are in parentheses).

o Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole).

o Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
Procedure:

e Resin Preparation and First Amino Acid Loading:

[¢]

Swell 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30-60 minutes.

Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading capacity) and DIPEA (7.5

[¢]

equivalents) in DCM.

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

[¢]

To cap any remaining reactive sites, add methanol and agitate for 30 minutes.

[e]

Wash the resin thoroughly with DCM and then DMF to prepare for the first synthesis cycle.

o

o Peptide Chain Elongation (Iterative Cycle):

o Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20
minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.
Wash the resin extensively with DMF.

o Amino Acid Coupling:

» |n a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH,
3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

» Add the activated amino acid solution to the resin.
» Agitate the reaction vessel for 1-2 hours to allow the coupling reaction to complete.

o Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and

byproducts.
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o Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino

acid (His, lle, Tyr, Val, Arg, Asp) in the sequence.

o Cleavage and Deprotection:

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the
resin with DCM and dry it under a vacuum.

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This
step cleaves the peptide from the resin and removes the side-chain protecting groups
(tBu, Trt, Pbf, OtBu).

Filter the resin and collect the filtrate containing the crude peptide.

e Purification and Isolation:

o

Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
Dissolve the crude peptide pellet in a minimal amount of a water/acetonitrile mixture.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).

Analyze fractions for purity and collect those containing the desired peptide.

Confirm the identity and mass of the purified peptide using Mass Spectrometry (e.g.,
MALDI-TOF or ESI-MS).

Lyophilize the pure fractions to obtain Angiotensin Il as a white powder. The acetate form
is obtained by using an acetate-containing mobile phase during HPLC or through a salt
exchange process.
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Fig 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) of Angiotensin 1.
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Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological
activity of Angiotensin Il and its analogues.

Table 1. Representative Synthesis and Purification Data

Parameter Value Method
Crude Peptide Yield 75-90% Gravimetric
Purity after Cleavage >70% RP-HPLC
Purity after Purification >98% RP-HPLC
Observed Mass [M+H]* 1046.5 Da ESI-MS

| Theoretical Mass | 1046.19 Da | - |

Table 2: Receptor Binding Affinities of Angiotensin Il Analogues This table presents data on the
importance of specific amino acid residues for receptor binding, as determined by substituting
each residue with Glycine (Gly).
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AT1 Receptor Affinity (Ki,

AT2 Receptor Affinity (Ki,

Peptide Analogue uM) M)
Angiotensin Il 0.0018 0.25
[Gly1]Ang I 0.015 0.44
[Gly2]Ang Il >10 23

[Gly3]Ang I 0.0031 0.58
[Gly*]Ang II 0.086 0.61
[Gly3]Ang II 0.0039 0.32
[GlyS]Ang II 0.025 0.28
[Gly’]Ang Il 0.0017 0.22
[Gly®lAng Il >10 0.56

Data adapted from a study on
Angiotensin Il analogues. The
results show that Arg2 and
Phe?® are critical for AT1
receptor binding, while only

Arg? is crucial for high-affinity

AT2 binding.

Angiotensin Il Signaling Pathways

Angiotensin Il exerts its diverse physiological effects by binding to specific G-protein coupled

receptors, primarily the Angiotensin Il Type 1 (AT1) and Type 2 (AT2) receptors. These two

receptors often mediate opposing actions.

AT1 Receptor Signaling

The AT receptor is responsible for most of the well-known effects of Angiotensin Il, including

vasoconstriction, aldosterone release, inflammation, and cellular growth. Its signaling is

complex and involves multiple downstream pathways:
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Gq/11 Pathway: Upon Angiotensin Il binding, the AT1 receptor activates the Gg/11 protein,
which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IPs and Calcium Mobilization: IPs binds to its receptor on the endoplasmic reticulum,
triggering the release of intracellular calcium (Ca2*).

DAG and PKC Activation: DAG, along with elevated Ca2*, activates Protein Kinase C (PKC),
which phosphorylates numerous target proteins, leading to cellular responses like smooth
muscle contraction and gene expression.

MAPK Activation: AT1 receptor activation also stimulates Mitogen-Activated Protein Kinase
(MAPK) cascades, such as ERK1/2, JNK, and p38-MAPK, which are critical for cell growth,
hypertrophy, and inflammation.

ROS Generation: The AT receptor can activate NADPH oxidase (NOX), leading to the
production of Reactive Oxygen Species (ROS), which act as second messengers in various
pathological processes.
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Fig 3. Major signaling pathways activated by the Angiotensin Il AT1 receptor.
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AT2 Receptor Signaling

The ATz receptor is highly expressed in fetal tissues and its expression decreases after birth,
but it can be re-expressed under pathological conditions. The signaling from the ATz receptor
generally counteracts the effects of the AT1 receptor. Its activation is associated with:

Vasodilation (often via nitric oxide and cGMP pathways)

Anti-proliferative effects

Anti-inflammatory and anti-fibrotic actions

Apoptosis

The exact signaling mechanisms of the ATz receptor are less defined than those of the AT1
receptor but are known to involve protein phosphatases that can dephosphorylate and
inactivate components of the MAPK pathway stimulated by the AT1 receptor.
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Fig 4. Opposing physiological effects mediated by AT1 and ATz receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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